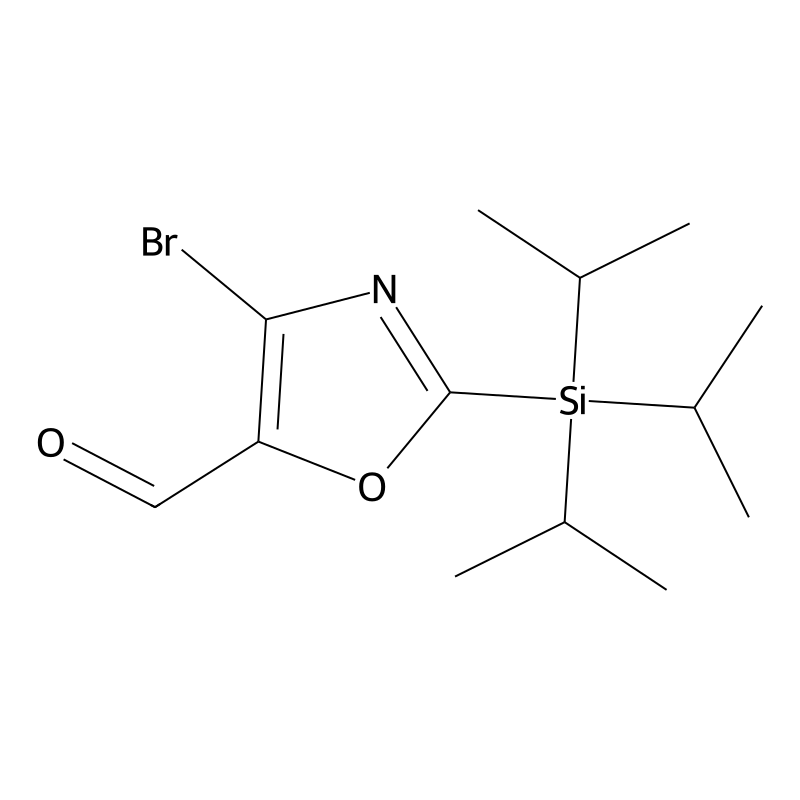

4-Bromo-2-(triisopropylsilyl)oxazole-5-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Bromo-2-(triisopropylsilyl)oxazole-5-carbaldehyde is a chemical compound categorized under the oxazole family, characterized by its unique structure that includes a bromine atom and a triisopropylsilyl group. Its molecular formula is with a molecular weight of 332.31 g/mol . The compound is notable for its potential applications in organic synthesis and medicinal chemistry, owing to the presence of the aldehyde functional group which can participate in various

- Nucleophilic Addition: The aldehyde can react with nucleophiles, such as amines or alcohols, forming corresponding adducts.

- Condensation Reactions: It can participate in condensation reactions with various reagents to form larger organic molecules.

- Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions highlight its utility in synthetic organic chemistry.

The synthesis of 4-Bromo-2-(triisopropylsilyl)oxazole-5-carbaldehyde typically involves multi-step organic reactions. A common approach includes:

- Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

- Bromination: The introduction of the bromine atom can be performed using brominating agents.

- Silylation: The triisopropylsilyl group can be introduced via silylation reactions using triisopropylsilyl chloride in the presence of a base.

- Aldehyde Introduction: Finally, the aldehyde functionality is introduced through oxidation of an alcohol precursor or directly during the synthesis process.

These methods allow for the controlled synthesis of this compound with desired purity and yield.

4-Bromo-2-(triisopropylsilyl)oxazole-5-carbaldehyde has potential applications in several areas:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Medicinal Chemistry: Its structural features may lend themselves to modifications that could result in novel pharmaceuticals.

- Material Science: Compounds with similar structures are often explored for their properties in polymer science and materials development.

Interaction studies involving 4-Bromo-2-(triisopropylsilyl)oxazole-5-carbaldehyde are essential for understanding its reactivity and potential biological effects. Preliminary investigations could focus on:

- Reactivity with Biological Targets: Understanding how this compound interacts with enzymes or receptors could provide insights into its biological activity.

- Binding Studies: Assessing its binding affinity to various biomolecules may reveal its potential therapeutic applications.

Such studies are critical for advancing knowledge on this compound's utility in drug design and development.

Several compounds share structural similarities with 4-Bromo-2-(triisopropylsilyl)oxazole-5-carbaldehyde, each possessing unique characteristics:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde | C11H19NO2Si | Lacks bromine; carboxaldehyde instead of aldehyde. |

| 4-Methyl-2-(triisopropylsilyl)oxazole-5-carbaldehyde | C14H24N1O2SiBr | Methyl substitution; potential differences in reactivity. |

| 4-Chloro-2-(triisopropylsilyl)oxazole-5-carbaldehyde | C13H22ClNO2Si | Chlorine instead of bromine; different electronic properties. |

The uniqueness of 4-Bromo-2-(triisopropylsilyl)oxazole-5-carbaldehyde lies in its specific halogen substitution (bromine), which may influence its reactivity and biological interactions differently compared to other halogenated or non-halogenated analogues. This specificity could make it a valuable candidate for targeted research in both synthetic and medicinal chemistry.